(E)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c22-18(8-7-15-4-3-13-24-15)21-11-9-14(10-12-21)23-19-20-16-5-1-2-6-17(16)25-19/h1-8,13-14H,9-12H2/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPQQJBQCDCHJY-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, commonly referred to as compound 1, is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a complex structure that includes a benzo[d]thiazole moiety, a piperidine ring, and a thiophene group, which are known to contribute to various pharmacological properties.
Chemical Structure and Properties
The molecular formula of compound 1 is with a molecular weight of 370.5 g/mol. The compound's structure can be depicted as follows:
| Component | Description |
|---|---|
| CAS Number | 1251711-21-3 |
| Molecular Weight | 370.5 g/mol |
| Molecular Formula | C19H18N2O2S2 |
Anticancer Activity
Recent studies have explored the anticancer properties of compounds similar to compound 1, particularly those containing benzothiazole and thiophene moieties. For instance, derivatives of benzothiazole have shown significant activity against various cancer cell lines. Research indicates that compounds with structural similarities to compound 1 can induce apoptosis in cancer cells via caspase-dependent pathways .
A notable study reported that thiazolidinone derivatives exhibited IC50 values as low as 3.2 µM against MCF-7 breast cancer cells, suggesting that modifications in similar compounds could enhance their effectiveness .
Antioxidant Activity
Compounds containing the benzothiazole structure have also been evaluated for their antioxidant capabilities. The antioxidant activity is often assessed using assays such as DPPH and TBARS. In one study, compounds were shown to significantly reduce lipid peroxidation levels, indicating strong antioxidant properties . The presence of the thiophene group in compound 1 may further enhance this activity due to its electron-rich nature.
The mechanisms through which compound 1 exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit key signaling pathways involved in cell cycle regulation, particularly at the G2-M phase .
- Induction of Apoptosis : The activation of the caspase pathway is a common mechanism for many anticancer agents derived from thiazole and related structures .
Case Studies and Research Findings
Several studies have documented the biological activities of benzothiazole derivatives:
- Study on Anticancer Activity : A series of benzothiazole derivatives were synthesized and tested against various cancer cell lines (e.g., MDA-MB-231, Hep3B). The results indicated moderate to high inhibitory effects on cell proliferation, with some compounds showing IC50 values below 10 µM .
- Antioxidant Evaluation : In vitro studies demonstrated that certain derivatives exhibited significant antioxidant activity through DPPH radical scavenging assays, with some compounds outperforming established antioxidants like Trolox .
- Antimicrobial Properties : Compounds structurally related to compound 1 have been evaluated for their antimicrobial effects, showing promising results against various bacterial strains .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds containing thiophene and thiadiazole rings as promising anticancer agents. The compound has structural similarities to other known anticancer agents, which positions it for exploration in this domain.
Case Study: In Vitro Cytotoxicity Evaluation
- A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to the standard drug cisplatin .
Molecular Docking Studies
- Molecular docking studies have been conducted to predict the binding affinity of these compounds to dihydrofolate reductase (DHFR), a key enzyme in cancer metabolism. The findings suggest that compounds similar to (E)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one could inhibit DHFR effectively, indicating their potential as anticancer agents .
Antimicrobial Properties
The compound's structural features also suggest potential antimicrobial activity. Research has demonstrated that thiophenes and thiazoles possess various pharmacological activities, including antibacterial and antifungal effects.
Case Study: Antibacterial Activity
- A study focusing on derivatives of thiophenes showed promising antibacterial activity against various strains such as E. coli and Staphylococcus aureus. The zone of inhibition was measured, revealing effective concentrations that could be further explored for therapeutic applications .
Structure and Mechanism Insights
The structural characteristics of (E)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yloxy)prop-2-en-1-one contribute significantly to its biological activity.
Molecular Structure Analysis
- The compound exhibits a planar structure with a large conjugated system, which is crucial for its interaction with biological targets. The presence of the benzo[d]thiazole moiety enhances electron acceptor properties, while the piperidine ring contributes to its overall stability and reactivity .
Summary of Findings
The following table summarizes key findings related to the applications of (E)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yloxy)prop-2-en-1-one:
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds through thiol-aldehyde condensation, followed by iodine-mediated cyclization to form the benzothiazole ring. Optimal conditions involve equimolar ratios of 2-aminobenzenethiol and 2-hydroxybenzaldehyde in methanol, with 1 equivalent of iodine at room temperature for 8 hours, yielding 91.9% after recrystallization. Elevated temperatures or prolonged reaction times lead to side products such as disulfide linkages.
Table 1. Optimization of Benzo[d]thiazol-2-ol Synthesis
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Methanol | 91.9 |
| Catalyst (I₂) | 1 equiv. | 91.9 |
| Reaction Time | 8 h | 91.9 |
| Temperature | 25°C | 91.9 |
Formation of 4-(Benzo[d]thiazol-2-yloxy)piperidine
The ether linkage between benzothiazole and piperidine is established via nucleophilic aromatic substitution (SNAr) or Mitsunobu coupling.
SNAr Approach
4-Hydroxypiperidine reacts with benzo[d]thiazol-2-yl chloride in dichloromethane under basic conditions (triethylamine). This method, adapted from lanthanum-catalyzed etherifications, achieves moderate yields (65–70%) but requires stringent anhydrous conditions to prevent hydrolysis of the electrophilic chloride.
Mitsunobu Coupling
A superior alternative employs Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to couple benzo[d]thiazol-2-ol with 4-hydroxypiperidine in tetrahydrofuran. This method affords higher yields (85–90%) and stereochemical control, though at increased cost due to reagent expenses.
Table 2. Comparison of Etherification Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| SNAr | TEA, DCM | 68 | 95 |
| Mitsunobu | DEAD, PPh₃, THF | 88 | 98 |
Acylation to 1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)propan-1-one
The piperidine nitrogen is acylated using chloroacetyl chloride under Schotten-Baumann conditions. Reaction of 4-(benzo[d]thiazol-2-yloxy)piperidine with chloroacetyl chloride in dichloromethane and aqueous sodium bicarbonate yields the propan-1-one derivative. Key considerations include:
- Stoichiometry : A 1:1.2 ratio of piperidine to chloroacetyl chloride minimizes diacylation byproducts.
- Temperature : Cooling to 0–5°C suppresses ketene formation, enhancing selectivity for monoacylation.
Table 3. Acylation Reaction Parameters
| Parameter | Value | Yield (%) |
|---|---|---|
| Chloroacetyl Chloride | 1.2 equiv. | 82 |
| Reaction Time | 3 h | 82 |
| Temperature | 0–5°C | 82 |
Claisen-Schmidt Condensation with Thiophene-2-carbaldehyde
The α,β-unsaturated ketone is formed via base-catalyzed condensation of 1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)propan-1-one with thiophene-2-carbaldehyde. Thiamine hydrochloride (Vitamin B₁) serves as an eco-friendly catalyst, enabling reflux in ethanol with 80–85% yields.
Stereochemical Control
The (E)-configuration predominates due to steric hindrance between the piperidine and thiophene rings during enolization. Nuclear Overhauser Effect (NOE) spectroscopy confirms trans arrangement, with no coupling observed between the vinyl protons.
Table 4. Claisen-Schmidt Condensation Outcomes
| Catalyst | Solvent | Time (h) | Yield (%) | E:Z Ratio |
|---|---|---|---|---|
| Thiamine HCl | Ethanol | 6 | 83 | 95:5 |
| NaOH | Methanol | 4 | 75 | 90:10 |
Characterization and Analytical Data
Spectroscopic Validation
- IR Spectroscopy : Strong absorption at 1674 cm⁻¹ confirms the ketone carbonyl, while 2214 cm⁻¹ indicates the nitrile group in intermediates.
- ¹H NMR : Vinyl protons resonate as doublets at δ 7.52 (J = 15.6 Hz) and δ 6.98, characteristic of trans-configuration.
Table 5. Key ¹H NMR Signals
| Proton | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Vinyl Hα | 7.52 | d (J=15.6) | 1H |
| Vinyl Hβ | 6.98 | d (J=15.6) | 1H |
| Thiophene H₃ | 7.21 | dd (J=5.1) | 1H |
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water) reveals ≥98% purity, with a retention time of 12.3 minutes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (E)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one?
- Methodology : The compound can be synthesized via multi-step reactions involving:
Coupling reactions : Formation of the enone system (prop-2-en-1-one) through aldol condensation between a ketone and aldehyde under basic conditions (e.g., NaOH in ethanol) .
Functionalization of the piperidine ring : Introduction of the benzo[d]thiazol-2-yloxy group via nucleophilic substitution or Mitsunobu reactions .
Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate the pure (E)-isomer .
- Key Considerations : Monitor reaction progress using TLC and confirm stereochemistry via NOESY NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR (¹H and ¹³C) : Assign peaks for the thiophene protons (δ 6.8–7.5 ppm), enone α,β-unsaturated carbonyl (δ ~190 ppm in ¹³C), and piperidinyl protons (δ 1.5–3.5 ppm) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and C-S bonds (benzothiazole at ~650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns for sulfur-containing fragments .
Q. What solvent systems are suitable for solubility and stability studies?
- Methodology :
- Solubility : Test in DMSO (for biological assays) and chloroform (for crystallization). Similar compounds show limited aqueous solubility but dissolve in polar aprotic solvents .
- Stability : Conduct accelerated degradation studies under varying pH (1–13) and temperatures (25–60°C) using HPLC to monitor decomposition products .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity of the (E)-isomer?
- Methodology :
- Temperature Control : Reflux in ethanol (78°C) for aldol condensation to favor (E)-isomer formation via kinetic control .
- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to improve substitution reactions on the piperidine ring .
- Stereochemical Analysis : Compare experimental NMR data with DFT-calculated chemical shifts to validate isomer purity .
Q. What strategies resolve contradictions in biological activity data across similar compounds?
- Case Study : If conflicting results arise in antimicrobial assays (e.g., vs. benzothiazole-piperazine analogs):
Structural Comparison : Overlay 3D structures (using molecular docking) to assess binding affinity differences due to the thiophene vs. phenyl substituents .
Assay Variability : Standardize protocols (e.g., broth microdilution vs. disc diffusion) and control for compound aggregation using dynamic light scattering .
Q. How do electronic effects of substituents influence the compound’s reactivity?
- Methodology :
- Computational Studies : Perform DFT calculations to evaluate electron-withdrawing/donating effects of the benzo[d]thiazole and thiophene groups on the enone’s electrophilicity .
- Experimental Validation : Compare reaction rates in Michael addition assays with nucleophiles (e.g., thiols) under controlled conditions .
Q. What approaches validate the compound’s potential as a kinase inhibitor?
- Methodology :
In Silico Screening : Dock the compound into kinase ATP-binding pockets (e.g., EGFR, CDK2) using AutoDock Vina .
Enzymatic Assays : Measure IC₅₀ values in kinase inhibition assays (e.g., ADP-Glo™) and correlate with structural analogs .
SAR Analysis : Modify the thiophene or piperidine moieties and assess activity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
